molecular formula C28H30ClN5OS2 B12008908 N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618441-53-5

N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12008908
CAS No.: 618441-53-5
M. Wt: 552.2 g/mol
InChI Key: TYNNBJZJGLVECX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:

    Chemical Formula: CHClNS

    Structure: !Compound Structure

This compound belongs to the class of acetamides and contains a triazole ring, a phenyl group, and a chloro-substituted aromatic ring. It’s used in various scientific and industrial applications due to its intriguing properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production typically involves the first synthetic route due to its efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The compound is susceptible to oxidation under certain conditions.

    Reduction: Reduction of the nitro group in the phenyl ring can yield a corresponding amine.

    Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions.

    Common Reagents: Thionyl chloride, isopropylamine, and reducing agents.

    Major Products: Acetamide derivatives and substituted triazoles.

Scientific Research Applications

    Medicine: Investigated as a potential antifungal agent.

    Chemistry: Used in ligand design for metal complexes.

    Biology: Studied for its interactions with biological receptors.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The compound likely interacts with specific protein targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other acetamides, triazoles, and phenyl-substituted compounds.

    Uniqueness: The combination of triazole, phenyl, and chloro-substituted moieties sets it apart.

Properties

CAS No.

618441-53-5

Molecular Formula

C28H30ClN5OS2

Molecular Weight

552.2 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H30ClN5OS2/c1-20(2)33(22-11-6-4-7-12-22)19-36-17-26-31-32-28(34(26)23-13-8-5-9-14-23)37-18-27(35)30-25-16-10-15-24(29)21(25)3/h4-16,20H,17-19H2,1-3H3,(H,30,35)

InChI Key

TYNNBJZJGLVECX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C

Origin of Product

United States

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